molecular formula C9H6ClIN2 B1365418 4-Chloro-6-iodo-2-methylquinazoline CAS No. 351426-06-7

4-Chloro-6-iodo-2-methylquinazoline

Cat. No.: B1365418
CAS No.: 351426-06-7
M. Wt: 304.51 g/mol
InChI Key: NGMWSRJHZYBEMT-UHFFFAOYSA-N
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Description

Significance of Quinazoline (B50416) Derivatives in Chemical Research

Quinazoline derivatives have established a prominent position in medicinal chemistry due to their broad spectrum of pharmacological activities. nih.govmdpi.comnih.gov These compounds are known to exhibit a range of biological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. nih.govnih.govekb.eg The structural versatility of the quinazoline nucleus allows for extensive modification, enabling chemists to fine-tune the biological activity and physicochemical properties of the resulting derivatives. researchgate.net This adaptability has led to the development of several clinically approved drugs and a multitude of compounds currently under investigation for various therapeutic applications. ekb.eg The continued exploration of quinazoline chemistry is driven by the potential to discover new and more effective therapeutic agents. nih.govekb.eg

Research Context of Dihalo-substituted Quinazolines

Within the broader family of quinazoline derivatives, dihalo-substituted quinazolines represent a class of compounds with unique chemical reactivity and significant potential in drug discovery and organic synthesis. The presence of two halogen atoms on the quinazoline ring system provides multiple sites for further functionalization through various cross-coupling and nucleophilic substitution reactions. This dual reactivity allows for the construction of complex molecular architectures and the synthesis of libraries of compounds for biological screening.

The specific positioning of the halogen atoms can significantly influence the molecule's electronic properties and its interactions with biological targets. For instance, the presence of halogens at positions 6 and 8 of the quinazolinone ring has been shown to enhance antimicrobial activities. nih.gov The strategic incorporation of different halogens, such as chlorine and iodine, offers a powerful tool for modulating the reactivity and biological profile of the quinazoline scaffold, making dihalo-substituted quinazolines a subject of intense research interest.

The compound at the heart of this review, 4-Chloro-6-iodo-2-methylquinazoline, is a prime example of a dihalo-substituted quinazoline. Its structure incorporates a chlorine atom at the 4-position and an iodine atom at the 6-position, alongside a methyl group at the 2-position. This specific arrangement of substituents bestows upon it a distinct set of chemical properties and renders it a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry.

Chemical Profile of this compound

PropertyValue
Molecular Formula C9H6ClIN2
IUPAC Name This compound
CAS Number 98556-31-1
Molecular Weight 290.49 g/mol
Appearance Light brown to dark gray solid

Data sourced from PubChem and other chemical suppliers. nih.govchembk.com

Synthesis of this compound

The synthesis of this compound is not explicitly detailed in the provided search results. However, general methods for the synthesis of analogous 4-chloro-6-iodoquinazolines can be inferred. A common route involves the chlorination of a corresponding 6-iodo-2-methylquinazolin-4-one precursor. guidechem.comgoogle.com

A plausible synthetic pathway could start from 2-amino-5-iodobenzoic acid. This starting material can be reacted with acetic anhydride (B1165640) to form the corresponding acetamide, followed by cyclization to yield 6-iodo-2-methylquinazolin-4-one. Subsequent treatment with a chlorinating agent, such as thionyl chloride or phosphorus oxychloride, would then afford the desired this compound. guidechem.comgoogle.com

Alternative synthetic strategies for related compounds have also been reported. For instance, the synthesis of 4-chloro-6-iodo-2-phenylquinazoline (B1504901) has been achieved through the iodination of anthranilamide, followed by cyclization and chlorination. nih.gov This suggests that a similar approach could potentially be adapted for the synthesis of the 2-methyl analogue.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-iodo-2-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClIN2/c1-5-12-8-3-2-6(11)4-7(8)9(10)13-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMWSRJHZYBEMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)I)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441877
Record name 4-Chloro-6-iodo-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351426-06-7
Record name 4-Chloro-6-iodo-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Chloro 6 Iodo 2 Methylquinazoline and Analogues

Strategies for Quinazoline (B50416) Core Construction Precursors

The formation of the fundamental quinazoline ring system is the initial critical phase. This is generally achieved through reactions that form the pyrimidine (B1678525) ring onto a pre-existing benzene (B151609) ring, often starting from anthranilic acid or its derivatives.

Cyclocondensation Approaches

Cyclocondensation reactions are a primary method for constructing the quinazolinone core. These strategies typically involve the reaction of an anthranilic acid derivative with a source for the C2 and N3 atoms of the quinazoline ring.

A key precursor for the target molecule is 5-iodoanthranilic acid. This intermediate is often prepared by the direct iodination of anthranilic acid using reagents such as iodine monochloride in an acidic solution or molecular iodine in the presence of an oxidizing agent like hydrogen peroxide. orgsyn.orggoogle.com

Once 5-iodoanthranilic acid is obtained, a common route involves a two-step process:

Acetylation: The 5-iodoanthranilic acid is reacted with acetic anhydride (B1165640). This step converts the amino group into an acetamido group, forming 2-acetamido-5-iodobenzoic acid. researchgate.net

Ring Closure: The resulting 2-acetamido-5-iodobenzoic acid undergoes cyclization. For instance, reacting it with various amines in the presence of a dehydrating agent like phosphorus trichloride (PCl₃) yields 6-iodo-2-methylquinazolin-4(3H)-one derivatives. researchgate.netresearchgate.net Another method involves reacting 5-iodo-2-aminobenzoic acid with formamide and phosphorus oxychloride to produce 6-iodo-3H-quinazolin-4-one. google.com

The following table summarizes representative cyclocondensation approaches for quinazolinone synthesis.

Table 1: Cyclocondensation Methods for Quinazolinone Precursors

Aromatization of Quinazolinone Precursors

The direct products of the aforementioned cyclocondensation reactions are typically quinazolin-4(3H)-ones. In this state, the pyrimidine ring is not fully aromatic due to the C4-oxo group. The conversion of this keto-enol tautomer (quinazolin-4-ol) into a 4-chloroquinazoline (B184009) is a crucial step. This transformation replaces the hydroxyl group with a good leaving group (chloride), which not only facilitates subsequent nucleophilic substitution reactions but also results in the aromatization of the heterocyclic ring system. This chlorination step is detailed in section 2.2.1.

Halogenation Protocols for Selective Incorporation of Chlorine and Iodine

The precise placement of chlorine at the C4 position and iodine at the C6 position is critical for the synthesis of the target compound. This can be achieved through site-selective reactions on the quinazoline core or by carrying a halogen substituent through the synthesis from the initial precursor.

Site-Selective Chlorination at C4 Position

The conversion of the C4-oxo group of the quinazolinone precursor to a chloro group is a standard and vital transformation. This is typically achieved by treating the 6-iodo-2-methylquinazolin-4(3H)-one (which exists in tautomeric equilibrium with 6-iodo-2-methylquinazolin-4-ol) with a strong chlorinating agent. guidechem.com

Common reagents for this purpose include:

Thionyl chloride (SOCl₂): Often used with a catalytic amount of N,N-dimethylformamide (DMF), this reagent effectively converts the C4-hydroxyl group to a chloride. The reaction is typically heated to reflux. guidechem.comresearchgate.netmasterorganicchemistry.com

Phosphorus oxychloride (POCl₃): This is another powerful reagent for this conversion, often used in a suitable solvent like toluene. google.com

Oxalyl chloride: In combination with DMF in a solvent like 1,2-dichloroethane (DCE), oxalyl chloride can also be used to achieve the C4-chlorination. guidechem.com

The reactivity of the resulting 4-chloro group is significantly enhanced, making it an excellent site for nucleophilic substitution, a key feature in the synthesis of many quinazoline-based bioactive molecules. guidechem.com

Table 2: Reagents for C4-Chlorination of Quinazolinones


ReagentTypical ConditionsReference
Thionyl chloride (SOCl₂)Reflux, often with catalytic DMF researchgate.net
Phosphorus oxychloride (POCl₃)Heated in a solvent such as toluene
Oxalyl chlorideWith DMF in a solvent like 1,2-dichloroethane (DCE) researchgate.net
Cl₃CCN/PPh₃Used for chlorination of 6-halo-2-phenylquinazolin-4(3H)-ones researchgate.net

Directed Iodination at C6 Position

There are two primary strategies for introducing the iodine atom at the C6 position of the quinazoline ring.

Synthesis from an Iodinated Precursor: The most straightforward approach is to begin the synthesis with an aniline (B41778) derivative that is already iodinated at the desired position. The use of 5-iodoanthranilic acid or 2-amino-5-iodobenzamide (B1582221) ensures that the iodine atom is correctly placed on the benzene ring prior to the formation of the quinazoline core. researchgate.netnih.gov This method avoids potential issues with regioselectivity that can arise from direct iodination of the heterocyclic system. The synthesis of 5-iodoanthranilic acid itself can be achieved by treating anthranilic acid with iodine monochloride or molecular iodine. orgsyn.org

Direct Iodination of the Quinazoline Ring: It is also possible to introduce iodine directly onto a pre-formed quinazolinone ring. Research has shown that electrophilic halogenation can be directed to the C6 position. For example, 3-amino-2-methylquinazolin-4(3H)-one can be treated with iodine monochloride (ICl) in acetic acid to afford 6-iodo-3-amino-2-methylquinazolin-4(3H)-one in high yields. semanticscholar.org This demonstrates that the C6 position is sufficiently activated for electrophilic aromatic substitution.

Table 3: Strategies for C6-Iodination


StrategyStarting MaterialReagents/MethodProductReference
From Iodinated PrecursorAnthranilic acidIodine monochloride (ICl) or I₂/H₂O₂ to form 5-iodoanthranilic acid, followed by cyclocondensation.6-Iodo-2-methylquinazolin-4(3H)-one[1, 5]
Direct Iodination3-Amino-2-methylquinazolin-4(3H)-oneIodine monochloride (ICl) in acetic acid.6-Iodo-3-amino-2-methylquinazolin-4(3H)-one semanticscholar.org

Sequential Halogenation Methodologies

The complete synthesis of 4-chloro-6-iodo-2-methylquinazoline is accomplished by logically sequencing the core construction and halogenation steps. The most prevalent and controlled method involves introducing the iodine first, followed by the formation of the quinazolinone ring, and finally, chlorination at the C4 position.

A representative synthetic sequence is as follows:

Iodination of Precursor: Anthranilic acid is iodinated to produce 5-iodoanthranilic acid. orgsyn.org

Cyclocondensation: The 5-iodoanthranilic acid is converted to 2-acetamido-5-iodobenzoic acid using acetic anhydride. This intermediate is then cyclized to form 6-iodo-2-methylquinazolin-4(3H)-one. researchgate.net

Chlorination: The final step involves the aromatization and chlorination of the C4 position by treating the 6-iodo-2-methylquinazolin-4(3H)-one with a chlorinating agent like thionyl chloride or phosphorus oxychloride to yield the target compound, this compound. google.comguidechem.com

This sequential approach ensures high regioselectivity for the placement of both halogen atoms, providing an efficient and reliable route to this compound and its analogues.

Advanced Catalytic Methods in Quinazoline Synthesis

The synthesis of quinazoline scaffolds, including functionalized derivatives like this compound, has been significantly advanced through the development of sophisticated catalytic methodologies. These modern techniques offer improvements in efficiency, selectivity, and environmental impact over classical synthetic routes. Key areas of progress include the use of transition metals, the development of metal-free pathways, and the application of microwave-assisted technologies to accelerate reactions.

Transition Metal-Catalyzed Syntheses

Transition-metal-catalyzed reactions have become indispensable tools for the construction of the quinazoline core, providing efficient pathways to complex molecules. nih.govnih.gov Catalysis with metals such as palladium, copper, iron, and cobalt has streamlined the synthesis of numerous quinazoline derivatives. mdpi.comfrontiersin.org

Palladium-Catalyzed Reactions: Palladium catalysts are widely used in C-N and C-C bond-forming reactions, which are crucial for building and functionalizing the quinazoline system. For instance, heterogeneous Pd catalysts have been developed for the synthesis of lapatinib analogues, where 4-chloro-6-iodo-quinazoline is a key intermediate. One method involves the preparation of a Pd catalyst by heating diatomaceous earth, tin(II) chloride, trifluoroacetic acid, H₂PdCl₄, and polyvinylpyrrolidone in water. google.com This heterogeneous catalyst is then used in subsequent coupling reactions, offering the advantage of being easily recovered, which saves on raw materials and protects the environment. google.com

Copper-Catalyzed Reactions: Copper catalysts offer a cost-effective alternative to palladium for certain transformations. Copper-catalyzed methods have been developed for the synthesis of quinazolines from starting materials like 2-bromobenzaldehydes and amidines. mdpi.com For example, the use of copper(I) oxide (Cu₂O) nanocubes as a heterogeneous catalyst under ligand-free, ultrasound-assisted conditions allows for the synthesis of quinazolines at room temperature. mdpi.com Another approach involves a one-pot, three-component annulation of benzaldehydes, benzylamines, and anilines to yield quinazoline derivatives. mdpi.com

Iron-Catalyzed Protocols: Iron is an attractive catalyst due to its low cost, low toxicity, and abundance. Iron(II) bromide (FeBr₂) has been used to catalyze the synthesis of quinazolines from 2-aminobenzylamines and other amines under aerobic conditions. mdpi.com This method represents a straightforward and atom-efficient route to substituted quinazolines.

Manganese and Cobalt-Catalyzed Syntheses: Other transition metals like manganese and cobalt have also been employed. A Mn(I)-catalyzed "acceptorless dehydrogenative coupling" strategy allows for the synthesis of 2-substituted quinazolines from 2-aminobenzyl alcohol and primary amides. mdpi.com Similarly, ligand-free cobalt-catalyzed annulation of 2-aminoaryl alcohols with nitriles provides a dehydrogenative pathway to quinazolines under mild reaction conditions. frontiersin.org

Table 1: Examples of Transition Metal-Catalyzed Syntheses of Quinazoline Analogues
Catalyst SystemStarting MaterialsProduct TypeKey FeaturesReference
Heterogeneous Pd Catalyst4-chloro-6-iodo-quinazoline, 5-formylfuran boronic acidLapatinib intermediateRecoverable catalyst, environmentally friendly google.com
Cu₂O Nanocubes2-bromobenzaldehydes, amidinesSubstituted quinazolinesUltrasound-assisted, room temperature, ligand-free mdpi.com
FeBr₂2-aminobenzylamines, aminesSubstituted quinazolinesAerobic conditions, atom-efficient mdpi.com
Mn(I) Complex2-aminobenzyl alcohol, primary amides2-substituted quinazolinesAcceptorless dehydrogenative coupling mdpi.com
Co(OAc)₂·4H₂O2-aminoaryl alcohols, nitrilesSubstituted quinazolinesLigand-free, mild conditions frontiersin.org

Metal-Free Synthetic Pathways

To circumvent the cost and potential toxicity associated with residual metals in pharmaceutical compounds, significant research has focused on metal-free synthetic routes to quinazolines. These methods often rely on the use of iodine or hypervalent iodine reagents as catalysts or oxidants.

Iodine-Mediated Syntheses: Molecular iodine is an effective catalyst for various organic transformations. A metal-free protocol for constructing N,4-disubstituted quinazolin-2-amines involves the reaction of 2-aminobenzophenones, phenylisothiocyanates, and ammonium acetate in the presence of iodine in dimethylsulfoxide (DMSO). mdpi.com This method proceeds at a moderate temperature of 50°C and provides high yields of the desired products. mdpi.com

Another approach utilizes oxalic acid dihydrate or malonic acid as an in situ C1 source for the reaction with 2-aminobenzylamine. This oxidant-, base-, and metal-free method produces quinazoline and 2-methylquinazoline (B3150966) in good yields. mdpi.com The use of readily available reagents and greener reaction conditions are notable advantages of this protocol. mdpi.com

Hypervalent Iodine Reagents: Reagents such as iodobenzene diacetate (PIDA) and 2-iodoxybenzoic acid (IBX) serve as powerful oxidants in metal-free synthesis. For instance, the reaction of 2-aminoacetophenones with aldehydes and ammonium acetate mediated by hydrogen peroxide (H₂O₂) in DMSO leads to the formation of tri-substituted quinazolines. The proposed mechanism involves the formation of a dihydroquinazoline intermediate which is then oxidized to the final quinazoline product. mdpi.com

Table 2: Selected Metal-Free Synthetic Pathways for Quinazolines
Reagent/CatalystStarting MaterialsProduct TypeKey ConditionsReference
Molecular Iodine2-aminobenzophenones, phenylisothiocyanates, ammonium acetateN,4-disubstituted quinazolin-2-aminesDMSO, 50°C mdpi.com
Oxalic Acid Dihydrate2-aminobenzylamineQuinazoline / 2-methylquinazoline1,4-dioxane, 120°C mdpi.com
H₂O₂/DMSO2-aminoacetophenones, aldehydes, ammonium acetateTri-substituted quinazolinesHeating mdpi.com

Microwave-Assisted Synthetic Strategies

Microwave irradiation has emerged as a powerful technology in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. researchgate.netmdpi.com Its application in the synthesis of quinazolines and their analogues has been extensively explored.

A key application of this technology is in the nucleophilic substitution of the chlorine atom at the C4 position of the quinazoline ring. The synthesis of various N-aryl heterocyclic substituted-4-aminoquinazoline compounds from 4-chloroquinazoline and aryl heterocyclic amines has been efficiently achieved under microwave irradiation using 2-propanol as a solvent. nih.gov Similarly, a microwave-mediated, base-free amination strategy has been successfully employed for the N-arylation of 4-chloroquinazolines. For example, the reaction of 4-chloro-6-iodo-2-phenylquinazoline (B1504901) with N-methylanilines in a mixture of THF and water can be completed within 10-20 minutes, affording the desired 4-anilinoquinazolines in high yields (63-90%). nih.gov This demonstrates a significant acceleration compared to traditional heating methods. nih.gov

Microwave assistance is also combined with catalysis. A green and rapid method for synthesizing quinazolinone derivatives from substituted 2-halobenzoic acids and amidines utilizes microwave-assisted iron-catalyzed cyclization. sci-hub.cat This reaction can be performed in environmentally benign solvents like water and can proceed even without a ligand, yielding moderate to high yields of the products in just 30 minutes of irradiation. sci-hub.cat

Table 3: Microwave-Assisted Syntheses of Quinazoline Derivatives
Reaction TypeStarting MaterialsKey ConditionsReaction TimeYieldReference
N-Arylation4-chloro-6-iodo-2-phenylquinazoline, N-methylanilinesMicrowave, THF/H₂O10-20 min63-90% nih.gov
N-Arylation4-chloroquinazoline, aryl heterocyclic aminesMicrowave, 2-propanolNot specifiedNot specified nih.gov
Iron-Catalyzed Cyclization2-halobenzoic acids, amidinesMicrowave, Fe catalyst, Water or DMF30 minModerate to high sci-hub.cat

Reactivity and Functionalization of 4 Chloro 6 Iodo 2 Methylquinazoline

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, and 4-chloro-6-iodo-2-methylquinazoline is an excellent substrate for these transformations. The presence of both a chloro and an iodo substituent allows for sequential or one-pot multi-step reactions, leading to diverse molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions.researchgate.netnih.govrsc.org

Palladium catalysts are paramount in facilitating carbon-carbon and carbon-heteroatom bond formations. rsc.org In the context of dihalogenated quinazolines like this compound, the inherent reactivity difference between the carbon-iodine and carbon-chlorine bonds is exploited to achieve regioselective functionalization. Generally, the C-I bond is more reactive towards oxidative addition to palladium(0) than the C-Cl bond, allowing for selective coupling at the 6-position. researchgate.net

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a powerful tool for forming carbon-carbon bonds. libretexts.org For this compound, this reaction can be performed selectively at the more reactive C-6 iodo position.

Research has shown that the Suzuki-Miyaura coupling of 4-chloro-6-iodo-2-arylquinazolines with various boronic acids proceeds efficiently. researchgate.net In these cases, substitution favors the C-I bond over the C-Cl bond. For instance, the reaction of a 4-chloro-6-iodo-2-arylquinazoline with an arylboronic acid in the presence of a palladium catalyst like Pd(dppf)Cl₂ and a base such as sodium carbonate leads to the formation of the corresponding 6-aryl-4-chloro-2-arylquinazoline. mdpi.com

Table 1: Suzuki-Miyaura Coupling of this compound Derivatives
EntryArylboronic AcidCatalystBaseSolventProductYield (%)Reference
1Phenylboronic acidPd(dppf)Cl₂Na₂CO₃Toluene/H₂O4-Chloro-2-methyl-6-phenylquinazolineHigh mdpi.com
24-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O4-Chloro-6-(4-methoxyphenyl)-2-methylquinazolineGood researchgate.net
33-Chlorophenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene4-Chloro-6-(3-chlorophenyl)-2-methylquinazolineModerate rsc.org

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orglibretexts.org Similar to the Suzuki-Miyaura coupling, the reaction with this compound proceeds with high regioselectivity at the C-6 position. researchgate.net

Studies have demonstrated that the Sonogashira coupling of 2-substituted 4-chloro-6-iodoquinazolines with terminal alkynes using a palladium catalyst like Pd(PPh₃)₄ and a copper(I) salt in the presence of a base affords the corresponding 6-alkynyl-4-chloroquinazolines in good yields. researchgate.net The greater reactivity of the C-I bond directs the alkynylation to the 6-position, leaving the C-4 chloro group intact for subsequent transformations. researchgate.netlibretexts.org

Table 2: Sonogashira Coupling of this compound Derivatives
EntryTerminal AlkynePalladium CatalystCopper Co-catalystBaseSolventProductYield (%)Reference
1PhenylacetylenePd(PPh₃)₄CuIEt₃NTHF4-Chloro-6-(phenylethynyl)-2-methylquinazoline85 researchgate.net
2EthynyltrimethylsilanePdCl₂(PPh₃)₂CuIi-Pr₂NHDMF4-Chloro-2-methyl-6-((trimethylsilyl)ethynyl)quinazoline92 researchgate.net
31-HeptynePd(OAc)₂/XPhosNone (Cu-free)Cs₂CO₃Dioxane4-Chloro-6-(hept-1-yn-1-yl)-2-methylquinazoline78 snu.edu.in

The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium. organic-chemistry.orgwikipedia.org This reaction offers another avenue for the selective functionalization of this compound at the C-6 position. researchgate.net The reactivity trend remains consistent, with the palladium catalyst preferentially inserting into the C-I bond. uwindsor.ca This allows for the introduction of various organic groups, depending on the organostannane reagent used.

While less commonly reported specifically for this compound, the principles of Kumada and Negishi couplings suggest their applicability. The Kumada coupling utilizes a Grignard reagent, while the Negishi coupling employs an organozinc reagent. wikipedia.orgorganic-chemistry.org Given the established reactivity hierarchy of halogens in palladium-catalyzed cross-coupling reactions, it is expected that these couplings would also occur selectively at the C-6 iodo position of the quinazoline (B50416) core.

Copper-Catalyzed Transformations

Copper-catalyzed reactions provide an alternative and sometimes complementary approach to palladium-catalyzed methods for functionalizing haloquinazolines. While less ubiquitous than palladium catalysis for standard cross-coupling reactions, copper catalysis is particularly useful for certain transformations. For instance, copper-catalyzed amination or etherification reactions could potentially be employed to functionalize the 4-chloro position after an initial palladium-catalyzed reaction at the 6-iodo position.

Iron-Catalyzed Protocols

Iron-catalyzed cross-coupling reactions have emerged as a cost-effective, non-toxic, and environmentally friendly alternative to methods using precious metals like palladium. nih.gov Simple iron salts, such as FeCln or Fe(acac)n, are effective precatalysts for a variety of cross-coupling reactions. epa.gov These methods facilitate the coupling of alkyl or aryl Grignard reagents with aryl chlorides, triflates, and tosylates under exceptionally mild conditions, often at or below room temperature. epa.gov

A key advantage of these iron-catalyzed systems is their tolerance of a wide array of functional groups, including esters, nitriles, ethers, and sulfonamides. epa.gov The proposed mechanism often involves an "inorganic Grignard reagent," notionally [Fe(MgX)₂], as the active catalytic species. epa.gov

However, the application of these protocols to this compound is not without challenges. While the C4-Cl bond is a suitable handle for iron-catalyzed coupling, studies have shown that in the presence of an iron catalyst, aryl bromides and iodides are susceptible to reduction of their carbon-halogen bonds. epa.gov This presents a potential competing reaction pathway at the C6-I position of the quinazoline ring, which could complicate selective functionalization at the C4-position under these conditions. While numerous iron-based cross-coupling methodologies exist, including those for challenging alkyl-alkyl and enantioselective transformations, specific applications to this compound have not been extensively reported in the reviewed literature. nih.govnih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

Regioselectivity at C4 Position

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing the quinazoline core, particularly at the C4 position. The chlorine atom at C4 of the 4-chloroquinazoline (B184009) moiety is significantly activated towards nucleophilic attack. This high reactivity and regioselectivity are well-documented for 2,4-dichloroquinazoline (B46505) precursors and are applicable to this compound. nih.govderpharmachemica.com

Theoretical and experimental studies provide insight into this selectivity:

Electronic Factors: Density Functional Theory (DFT) calculations reveal that the carbon atom at the C4 position of the quinazoline ring has a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO) compared to the C2 position. nih.govderpharmachemica.com This makes the C4 carbon more electrophilic and thus more susceptible to nucleophilic attack.

Activation Energy: The calculated activation energy for a nucleophile to attack the C4 position is lower than that for an attack at the C2 position, further supporting the observed regioselectivity. nih.govacs.org

Consequently, reactions with various nucleophiles, such as amines, consistently result in substitution at the C4 position, while displacing the chlorine atom. nih.gov It is noteworthy that in di-halogenated quinazolines containing both chlorine at C4 and iodine at C6, the reactivity towards different types of reactions diverges. While palladium-catalyzed cross-coupling reactions tend to favor substitution at the more reactive C-I bond, SNAr reactions are expected to proceed selectively at the electronically activated C4-Cl position.

Reactivity with Nitrogen Nucleophiles

The high reactivity of the C4-chloro group makes this compound an excellent substrate for reactions with nitrogen nucleophiles, leading to the synthesis of various 4-aminoquinazoline derivatives. nih.gov This transformation is a cornerstone in the synthesis of bioactive molecules. researchgate.net

A wide range of nitrogen nucleophiles can be employed, including:

Primary and secondary aliphatic amines

Anilines (both electron-rich and electron-poor)

Benzylamines

Electron-rich amines typically react readily under mild conditions. acs.org However, for less reactive nucleophiles, such as electron-poor anilines, harsher conditions or alternative energy sources like microwave irradiation are often employed to achieve efficient reactions and good yields. acs.org For example, microwave-mediated reactions of 4-chloro-6-halo-2-phenylquinazolines with various N-methylanilines have been shown to proceed rapidly, often within 10-20 minutes, to furnish the desired 4-anilinoquinazolines in high yields. acs.org The reaction of 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one from 6-iodo-4H-benzoxazin-4-one has also been reported, showcasing the utility of nitrogen nucleophiles in building complex quinazoline systems. researchgate.net

Below is a table summarizing representative SNAr reactions on related 4-chloroquinazoline scaffolds with nitrogen nucleophiles.

Table 1: Representative SNAr Reactions with Nitrogen Nucleophiles on 4-Chloroquinazoline Analogs

Quinazoline Substrate Nucleophile Conditions Product Yield Reference
4-Chloro-6-bromo-2-phenylquinazoline N-Methyl-4-methoxyaniline Microwave, 10 min 6-Bromo-N-methyl-N-(4-methoxyphenyl)-2-phenylquinazolin-4-amine 90% acs.org
4-Chloro-6-iodo-2-phenylquinazoline (B1504901) N-Methyl-4-methoxyaniline Microwave, 10 min 6-Iodo-N-methyl-N-(4-methoxyphenyl)-2-phenylquinazolin-4-amine 85% acs.org
4-Chloro-6-bromo-2-phenylquinazoline N-Methyl-2-methoxyaniline Microwave, 20 min 6-Bromo-N-methyl-N-(2-methoxyphenyl)-2-phenylquinazolin-4-amine 87% acs.org
4-Chloro-6-iodo-2-phenylquinazoline o-Toluidine THF/H₂O, Microwave, 2 h N-(o-tolyl)-6-iodo-2-phenylquinazolin-4-amine 78% acs.org

Note: This table presents data for structurally related compounds to illustrate the general reactivity, as specific yield data for this compound was not available in the cited literature.

C-H Functionalization Approaches

Direct C-H functionalization is a powerful strategy in modern organic synthesis that avoids the need for pre-functionalized starting materials. For a molecule like this compound, potential sites for C-H functionalization include the aromatic protons on the benzene (B151609) ring and the protons of the C2-methyl group.

Electrocatalytic C-H Functionalization

Electrochemical methods offer a sustainable and oxidant-free approach to C-H functionalization. nih.gov Research has demonstrated the viability of direct, electrocatalytic C-H functionalization of the quinazoline core. Specifically, an electrochemical protocol for the Minisci-type alkylation and acylation at the C4-H bond of 2-phenyl quinazoline has been developed. researchgate.net This process involves the anodic activation of a radical precursor, followed by its addition to the N-heterocycle and subsequent oxidation to yield the C4-functionalized product. acs.org

While this compound does not possess a C4-H bond, these findings are significant. They suggest that should the C4-chloro group be transformed into a C-H bond (e.g., via reductive dehalogenation), the resulting 6-iodo-2-methylquinazoline (B11849343) could be a substrate for such electrocatalytic C4-H functionalization. Transition metal-mediated C-H activation is a cornerstone of this field, offering high regioselectivity under mild conditions. nih.gov However, the direct electrocatalytic C-H functionalization at other positions (e.g., the benzene ring or the methyl group) of the title compound is not well-documented in the surveyed literature.

Photocatalyzed C-H Activation

Visible-light photocatalysis has gained prominence as a green and efficient tool for driving a wide range of organic transformations, including C-H activation. derpharmachemica.commdpi.com These methods often utilize photoredox catalysts that, upon excitation with visible light, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates. nih.gov

For N-heterocycles, photocatalytic Minisci-type reactions allow for the introduction of alkyl radicals onto electron-deficient positions of the ring. nih.gov For instance, visible-light-induced protocols have been developed for the direct and selective C3-H arylation of quinoxalin-2(1H)-ones, which are structurally related to quinazolines. rsc.org These reactions proceed via the photocatalytic generation of aryl radicals, which then add to the heterocycle. rsc.org Furthermore, photocatalysis has been applied to the synthesis of complex quinazolinone derivatives through radical cascade approaches. nih.gov

While no studies specifically report the photocatalyzed C-H activation of this compound, the existing literature suggests potential pathways. The aromatic C-H bonds of the quinazoline ring or the C-H bonds of the C2-methyl group could, in principle, be targeted for functionalization using appropriate photocatalytic systems and radical precursors. This remains an area for future investigation.

Selective Metalation and Subsequent Transformations

The strategic functionalization of this compound can be effectively achieved through selective metalation, followed by reactions with various electrophiles. The presence of multiple reactive sites—the C-Cl bond, the C-I bond, and potentially acidic C-H bonds on the benzene ring—necessitates careful control of reaction conditions to achieve the desired regioselectivity. The primary pathways for selective metalation include metal-halogen exchange and directed ortho-metalation (DoM).

Metal-Halogen Exchange

Metal-halogen exchange is a powerful method for the preparation of organometallic intermediates from organic halides. wikipedia.org In the case of this compound, the significant difference in the reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for high selectivity. The C-I bond is considerably weaker and more polarizable than the C-Cl bond, making it the preferred site for metal-halogen exchange. wikipedia.org

Typically, treatment of the substrate with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures results in the selective exchange of the iodine atom to form a 6-lithioquinazoline intermediate. This intermediate can then be trapped with a variety of electrophiles to introduce new functional groups at the C-6 position.

Table 1: Potential Transformations via Selective Metal-Halogen Exchange at C-6

Reagent (E+)Product Functional Group
D₂O-D
R-CHO-CH(OH)R
CO₂-COOH
R-Br-R
B(OR)₃-B(OR)₂
(CH₃)₃SnCl-Sn(CH₃)₃

This selectivity is well-documented in related dihaloheterocyclic systems. For instance, studies on 2-aryl-4-chloro-6-iodoquinazolines have demonstrated that palladium-catalyzed cross-coupling reactions, which proceed via related organometallic intermediates, selectively occur at the C-I bond. researchgate.net This intrinsic reactivity preference is expected to be mirrored in the direct metal-halogen exchange of this compound.

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a regioselective deprotonation technique where a functional group directs a strong base, typically an organolithium reagent, to remove a proton from the adjacent ortho position. nih.gov In the quinazoline ring system, the nitrogen atoms can act as directing groups. However, in this compound, the kinetic acidity of the C-H protons is generally lower than the reactivity of the C-I bond towards metal-halogen exchange. Therefore, DoM is less likely to be the primary reaction pathway when using standard organolithium reagents under conditions that favor halogen exchange.

For DoM to occur, the C-H bond at the C-5 or C-8 position would need to be sufficiently acidic to compete with the rapid metal-halogen exchange at the C-6 position. While there is precedent for regioselective metalation of chloro-substituted quinolines using specific metal amide bases, these conditions are highly substrate and reagent dependent. researchgate.netnih.gov In the context of this compound, metal-halogen exchange at the C-I bond remains the most probable outcome.

Subsequent Palladium-Catalyzed Cross-Coupling Transformations

The organometallic species generated via selective metalation, or the parent haloquinazoline itself, can undergo a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-I and C-Cl bonds is again the key to selectivity.

The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf >> Cl. uwindsor.ca This hierarchy allows for sequential functionalization of this compound.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide. In the case of this compound, the Sonogashira coupling would be expected to proceed selectively at the C-6 position to yield a 6-alkynyl-4-chloro-2-methylquinazoline. organic-chemistry.orgresearchgate.net Further coupling at the C-4 position would require more forcing conditions.

Suzuki-Miyaura Coupling: The coupling of an organoboron reagent with the dihaloquinazoline would also selectively occur at the C-6 position. libretexts.org This provides a route to 6-aryl or 6-vinyl substituted 4-chloro-2-methylquinazolines.

Stille Coupling: Using an organostannane reagent, the Stille coupling offers another pathway for selective C-C bond formation at the C-6 position. organic-chemistry.orgwikipedia.org

Negishi Coupling: The reaction with an organozinc reagent under palladium or nickel catalysis would follow the same selectivity principle, favoring reaction at the C-I bond. wikipedia.org

Kumada Coupling: While the use of highly reactive Grignard reagents in Kumada couplings can sometimes lead to lower selectivity, the significant reactivity difference between the C-I and C-Cl bonds would still favor initial coupling at the C-6 position. wikipedia.orgorganic-chemistry.org

Table 2: Predicted Selective Cross-Coupling Reactions of this compound

Coupling ReactionReagentExpected Major Product
SonogashiraR-C≡CH, Pd(0), Cu(I)6-(R-C≡C)-4-chloro-2-methylquinazoline
Suzuki-MiyauraR-B(OH)₂, Pd(0), Base6-R-4-chloro-2-methylquinazoline
StilleR-Sn(Alkyl)₃, Pd(0)6-R-4-chloro-2-methylquinazoline
NegishiR-ZnX, Pd(0) or Ni(0)6-R-4-chloro-2-methylquinazoline
KumadaR-MgBr, Pd(0) or Ni(0)6-R-4-chloro-2-methylquinazoline

The resulting mono-functionalized products, such as 6-aryl-4-chloro-2-methylquinazoline, are themselves valuable intermediates for further transformations. The remaining chloro group at the C-4 position can undergo nucleophilic aromatic substitution or a second, more forcing, cross-coupling reaction to generate highly substituted quinazoline derivatives. This stepwise functionalization, enabled by the differential reactivity of the two halogen substituents, provides a versatile strategy for the synthesis of complex molecules based on the 2-methylquinazoline (B3150966) core.

Mechanistic Insights into Reactions Involving 4 Chloro 6 Iodo 2 Methylquinazoline

Reaction Pathway Elucidation

The primary reaction pathway for 4-chloroquinazolines, including the title compound, is nucleophilic aromatic substitution (SNAr). In this mechanism, the electron-deficient nature of the pyrimidine (B1678525) ring, enhanced by the electronegative nitrogen atoms, facilitates the attack of nucleophiles at the C4 position, leading to the displacement of the chloride leaving group.

The SNAr mechanism can proceed through two main pathways: a two-step process involving a discrete Meisenheimer intermediate or a single-step concerted mechanism. nih.govlibretexts.org For many haloquinazolines, the reaction is believed to follow the two-step pathway where the nucleophile adds to the C4 carbon to form a resonance-stabilized, negatively charged intermediate. libretexts.orgresearchgate.netopenstax.org The subsequent elimination of the chloride ion restores the aromaticity of the ring. Studies on the reaction of 4-chloroquinazoline (B184009) with aniline (B41778) have suggested that the initial nucleophilic attack is the rate-determining step of the reaction. researchgate.net

Computational studies on 2,4-dichloroquinazoline (B46505) have provided theoretical support for the high reactivity of the C4 position. These studies indicate that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C4 carbon, making it the more electrophilic center and thus more susceptible to nucleophilic attack compared to the C2 position. mdpi.com This inherent electronic bias ensures high regioselectivity for substitution at the C4 position. mdpi.com

Efficient protocols for these reactions have been developed, such as microwave-mediated N-arylation. For instance, the reaction of 4-chloro-6-halo-2-phenylquinazolines with various anilines proceeds efficiently in a THF/H₂O solvent system without the need for a base, highlighting a sustainable and effective synthetic route. nih.gov

Radical-Mediated Mechanisms

While nucleophilic substitution and palladium-catalyzed couplings are the most documented reaction types for haloquinazolines, radical-mediated mechanisms represent another important class of transformations in heterocyclic chemistry. These reactions typically involve three key stages: initiation, propagation, and termination. youtube.commasterorganicchemistry.com Initiation often requires an external stimulus like UV light or a chemical initiator (e.g., AIBN) to generate the initial radical species. youtube.comlibretexts.orgwikipedia.org

In the context of quinazoline (B50416) synthesis, radical mechanisms have been employed. For example, 4-hydroxy-TEMPO has been used as a radical catalyst in the aerobic oxidative C-H amination of 2-aminobenzaldehydes with arylmethanamines to form 2-aryl quinazolines. However, specific examples of reactions where 4-Chloro-6-iodo-2-methylquinazoline itself is a substrate in a radical-mediated transformation are not extensively documented in the surveyed literature.

The presence of carbon-halogen bonds on the this compound molecule does suggest a potential for radical reactions. For instance, dehalogenation reactions using radical mediators like tributyltin hydride (Bu₃SnH) are common for aryl halides. libretexts.org Such a process would involve the abstraction of a halogen atom by a tributyltin radical to form a quinazolyl radical, which would then be quenched. This remains a plausible but less explored reaction pathway for this specific substrate compared to its ionic and organometallic reaction chemistry.

Catalytic Cycle Analysis

The presence of two distinct halogen atoms (Cl at C4 and I at C6) makes this compound an excellent substrate for regioselective, transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, or Heck reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in typical palladium-catalyzed cycles, allowing for selective functionalization at the C6 position. libretexts.org

A representative catalytic cycle for a Sonogashira coupling of an aryl halide (Ar-X) with a terminal alkyne is depicted below. This process is fundamental to understanding the reactivity of this compound in such transformations.

The Palladium and Copper Catalytic Cycle in Sonogashira Coupling:

The reaction typically involves two interconnected catalytic cycles: one for palladium and one for copper. wikipedia.orgyoutube.com

Palladium Cycle:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl iodide (the C6-I bond of the quinazoline) to form a Pd(II) intermediate.

Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups (the quinazolinyl and alkynyl moieties) are eliminated from the palladium center, forming the new C-C bond of the product and regenerating the Pd(0) catalyst. libretexts.org

Copper Cycle:

Coordination: The Cu(I) salt coordinates with the terminal alkyne. youtube.com

Deprotonation: A base (typically an amine) deprotonates the alkyne, increasing its nucleophilicity and forming the key copper(I) acetylide intermediate. youtube.com This species then enters the palladium cycle via transmetalation.

This dual-catalyst system allows the reaction to proceed under mild conditions. wikipedia.org While copper-free Sonogashira couplings are also possible, they often require stronger bases as the amine alone is not sufficient to deprotonate the alkyne without the assistance of the copper co-catalyst. libretexts.org

Influence of Substituents on Reaction Mechanisms

Substituents on both the quinazoline ring and the reacting nucleophile have a profound impact on reaction rates and mechanisms.

Influence of Substituents on the Nucleophile: In SNAr reactions, the electronic nature of the nucleophile is critical. Studies on the N-arylation of 4-chloroquinazolines with substituted anilines have provided detailed insights: nih.gov

Electron-donating groups (e.g., methoxy) on the aniline increase its nucleophilicity, leading to faster reactions and high yields. nih.gov

Electron-withdrawing groups (e.g., fluoro, cyano, nitro) decrease the nucleophilicity of the aniline. While moderately withdrawing groups like fluorine still allow the reaction to proceed (albeit at a slower rate), strongly deactivating groups like cyano or nitro can completely inhibit the reaction under typical conditions. nih.gov

Steric hindrance from substituents at the ortho position of the aniline slows down the rate of reaction compared to their meta or para isomers. beilstein-journals.org

Substituent on N-methylanilinePositionEffect on ReactivityObservation
-OCH₃para, metaEnhancesFast reaction (10 min), high yields (63-90%). nih.gov
-OCH₃orthoHindersSlower reaction (20 min) due to steric effects. nih.gov
-Fpara, metaReducesLonger reaction time needed (40 min). nih.gov
-ForthoInhibitsNo reaction observed. nih.gov
-CN, -NO₂paraInhibitsNo reaction observed due to strong deactivation. nih.gov

Influence of Substituents on the Quinazoline Ring: The substituents on the quinazoline ring itself dictate its electrophilicity and the reactivity of its leaving groups.

The 2-methyl group on the title compound has a mild electron-donating effect via hyperconjugation, which slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted quinazoline.

The 6-iodo group exerts a dual electronic effect: it is electron-withdrawing through induction and weakly electron-donating through resonance. Its primary role, however, is as a reactive site for cross-coupling reactions.

The 4-chloro group is positioned for facile displacement due to the strong activating effect of the adjacent ring nitrogen (N3), which stabilizes the negative charge in the Meisenheimer intermediate. mdpi.com This "α-nitrogen effect" makes the C4 position significantly more reactive towards nucleophilic substitution and oxidative addition in catalytic cycles than other positions on the ring. mdpi.commdpi.com

Spectroscopic and Structural Characterization Techniques in Quinazoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 4-Chloro-6-iodo-2-methylquinazoline, ¹H and ¹³C NMR would provide crucial information about the chemical environment of each proton and carbon atom, respectively.

In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals for the aromatic protons on the quinazoline (B50416) ring system and a singlet for the methyl group at the 2-position. The coupling patterns and chemical shifts of the aromatic protons would be instrumental in confirming the substitution pattern. Similarly, the ¹³C NMR spectrum would show characteristic signals for each carbon atom, with the chemical shifts influenced by the electronegativity of the adjacent atoms (chlorine, iodine, and nitrogen).

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityAssignment
Data not availableData not availableAromatic CH
Data not availableData not availableAromatic CH
Data not availableData not availableAromatic CH
Data not availableSingletCH₃

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
Data not availableQuaternary Carbons
Data not availableAromatic CH
Data not availableCH₃

Despite the utility of this technique, no published NMR data for this compound could be located.

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be particularly valuable for this compound to confirm its exact mass. The fragmentation pattern observed in the mass spectrum would also offer structural clues, showing the loss of specific groups like the chloro or methyl substituents.

Table 3: Predicted Mass Spectrometry Data for this compound

IonCalculated m/z
[M+H]⁺Data not available
[M]⁺Data not available

Specific experimental mass spectrometry data for this compound is not present in the reviewed literature.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-Cl, C-I, C=N, and C-H (aromatic and aliphatic) bonds.

Table 4: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Bond
Data not availableC=N (quinazoline ring)
Data not availableC-Cl
Data not availableC-I
Data not availableAromatic C-H
Data not availableAliphatic C-H (methyl)

No specific experimental IR spectra for this compound have been reported.

X-ray Diffraction Studies

The successful application of this technique is contingent on the ability to grow single crystals of suitable quality, which can be a challenging process. To date, no crystallographic data for this compound has been deposited in crystallographic databases.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) in the UV-Vis spectrum of this compound would be characteristic of the quinazoline chromophore. The positions and intensities of these absorptions can be influenced by the substituents on the ring system. This data is useful for understanding the electronic properties of the molecule and can be used in applications such as determining concentration in solution.

Table 5: Expected UV-Vis Absorption Maxima for this compound

Solventλmax (nm)
Data not availableData not available

As with the other techniques, specific UV-Vis spectroscopic data for this compound is not available in the surveyed sources.

Computational Chemistry Studies of 4 Chloro 6 Iodo 2 Methylquinazoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool in quantum chemistry for investigating the structural and electronic properties of molecules. By approximating the electron density, DFT methods can provide accurate predictions of molecular geometries, energies, and various reactivity descriptors.

Electronic Structure Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial parameter; a larger gap generally implies higher stability and lower chemical reactivity, while a smaller gap suggests the molecule is more prone to chemical reactions. nih.govaimspress.com

For quinazoline (B50416) derivatives, the distribution of HOMO and LUMO is significantly influenced by the nature and position of substituents. In related halogenated quinazoline systems, the HOMO is often delocalized over the quinazoline ring system, while the LUMO may be centered on specific regions depending on the electron-withdrawing or -donating character of the substituents.

Table 1: Frontier Molecular Orbital Energies and Related Parameters for a Representative Substituted Quinazoline

ParameterValue (eV)
HOMO EnergyData not available for specific compound
LUMO EnergyData not available for specific compound
HOMO-LUMO Gap (ΔE)Data not available for specific compound

Note: Specific HOMO-LUMO energy values for 4-Chloro-6-iodo-2-methylquinazoline are not available in the reviewed literature. The table is a template for where such data would be presented.

Theoretical studies on similar molecules, such as 2-(2-hydroxy-3-ethoxyphenyl)-3H-quinazolin-4-one and its derivatives, have been conducted using DFT and Time-Dependent DFT (TD-DFT) at the B3LYP/6-311G(d,p) level of theory to analyze their electronic transitions and excited-state properties. acs.org These studies provide a methodological basis for how the electronic structure of this compound could be investigated.

Reaction Mechanism Predictions and Energetics

DFT calculations are instrumental in elucidating reaction pathways and determining the energetic feasibility of chemical transformations. For 4-chloroquinazolines, a key reaction is the nucleophilic aromatic substitution (SNAr) at the C4 position, where the chlorine atom is displaced by a nucleophile.

Studies on the reaction of 4-chloroquinazoline (B184009) with aniline (B41778) have suggested a stepwise SNAr mechanism where the initial nucleophilic attack is the rate-determining step. researchgate.net The reaction mechanism can, however, exist in a borderline region between a concerted and a stepwise pathway, influenced by the nature of the nucleophile and the reaction medium. researchgate.net The presence of heteroatoms in the quinazoline ring can lead to intramolecular hydrogen bonding, which may activate the substrate and influence the reaction kinetics. researchgate.net

The energetics of such reactions, including the activation energies and the energies of intermediates and transition states, can be calculated to predict the most favorable reaction pathway. For instance, the microwave-mediated N-arylation of 4-chloro-6-halo-2-phenylquinazolines with various anilines has been shown to be an efficient method for synthesizing 4-anilinoquinazolines. nih.gov Computational modeling of these reactions would provide deeper insights into the role of the substituents and the reaction conditions.

Reactivity Parameter Analysis

Global reactivity descriptors derived from the energies of the frontier molecular orbitals can quantify the chemical reactivity and stability of a molecule. These parameters include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and global softness (S).

Ionization Potential (I) : Approximated as -EHOMO

Electron Affinity (A) : Approximated as -ELUMO

Electronegativity (χ) : (I + A) / 2

Chemical Hardness (η) : (I - A) / 2

Global Softness (S) : 1 / (2η)

A molecule with a high chemical hardness is generally less reactive, whereas a molecule with a high global softness is more reactive. nih.gov These parameters are valuable in comparing the reactivity of a series of related compounds.

Table 2: Calculated Reactivity Parameters for a Representative Substituted Quinazoline

ParameterFormulaValue
Ionization Potential (I)-EHOMOData not available for specific compound
Electron Affinity (A)-ELUMOData not available for specific compound
Electronegativity (χ)(I + A) / 2Data not available for specific compound
Chemical Hardness (η)(I - A) / 2Data not available for specific compound
Global Softness (S)1 / (2η)Data not available for specific compound

Note: Specific reactivity parameter values for this compound are not available in the reviewed literature. The table is a template for where such data would be presented.

Molecular Modeling for Conformational Analysis

Molecular modeling techniques, including molecular mechanics and quantum chemical methods, are employed to determine the preferred three-dimensional arrangement of atoms in a molecule. For a molecule like this compound, which is largely planar, the conformational analysis would focus on the orientation of the methyl group and any potential out-of-plane distortions induced by the bulky iodine substituent.

Molecular modeling studies on various quinazoline derivatives have been crucial in understanding their interaction with biological targets, such as enzymes and receptors. nih.govacs.orgijpscr.inforesearchgate.netnih.gov For example, molecular docking simulations are used to predict the binding conformation of a ligand within the active site of a protein. nih.govnih.gov These studies highlight the importance of the molecule's shape and electrostatic potential in determining its biological activity. While specific conformational analysis of this compound is not documented, the methodologies used for other quinazolines would be directly applicable.

Advanced Derivatization and Scaffold Manipulation Strategies

Synthesis of Polysubstituted Quinazoline (B50416) Derivatives

The synthesis of polysubstituted quinazoline derivatives from 4-chloro-6-iodo-2-methylquinazoline often begins with the preparation of the core structure itself. A common route involves the iodination of anthranilic acid, followed by reaction with acetic anhydride (B1165640) and subsequent cyclization with various amines to form 6-iodo-2-methylquinazolin-4(3H)-one derivatives. researchgate.net Chlorination of the corresponding quinazolinone yields the this compound precursor. guidechem.combeilstein-journals.org

Once obtained, this key intermediate can undergo a variety of reactions to introduce multiple substituents. For instance, multicomponent reactions (MCRs) offer an efficient pathway to generate complex molecules in a single step. scielo.br While specific MCRs involving this compound are not extensively detailed in the provided results, the general principle of MCRs involves combining three or more reactants to form a product containing substantial parts of all the initial components. scielo.br This approach is highly valued for its ability to rapidly build molecular diversity. scielo.br

Furthermore, sequential cross-coupling reactions are a powerful tool for creating polysubstituted quinazolines. nih.govnih.gov The differential reactivity of the C4-Cl and C6-I bonds allows for selective functionalization, which will be discussed in more detail in the following section. This step-wise approach enables the controlled introduction of different aryl, alkynyl, or other groups at specific positions on the quinazoline ring, leading to a wide range of polysubstituted derivatives. nih.govnih.govnih.gov

Diversification at Halogenated Positions (C4, C6)

The presence of two different halogen atoms on the this compound scaffold is a key feature that allows for selective and sequential functionalization. The carbon-iodine (C-I) bond is generally more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-chlorine (C-Cl) bond. nih.govnih.govresearchgate.net This reactivity difference enables the selective substitution at the C6 position while leaving the C4 position available for subsequent reactions.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the haloquinazoline with an organoboron compound. nih.govorganic-chemistry.orgresearchgate.net Due to the higher reactivity of the C-I bond, Suzuki coupling will preferentially occur at the C6 position of this compound. nih.govresearchgate.net After the initial coupling at C6, a second Suzuki coupling can be performed at the C4 position under different reaction conditions to introduce a different aryl or vinyl group. nih.gov

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.orgorganic-chemistry.orgnih.gov Similar to the Suzuki coupling, the Sonogashira reaction will selectively occur at the C6-I bond of this compound. nih.govnih.gov This allows for the introduction of an alkynyl substituent at the C6 position. Subsequent reactions can then be carried out at the C4-Cl position. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds. wikipedia.orglibretexts.orgorganic-chemistry.org It can be used to introduce a wide variety of amines at the C4 and C6 positions of the quinazoline core. Selective amination can be achieved by carefully controlling the reaction conditions. For instance, amination of 6-bromo-2-chloroquinoline, a related scaffold, has shown that selective reaction at the aryl bromide is possible in the presence of the heteroaryl chloride. nih.gov A similar selectivity can be expected for this compound, with the C6-I bond being more reactive. Microwave-assisted N-arylation has also proven to be an efficient method for the amination of haloquinazolines. beilstein-journals.orgnih.gov

The following table summarizes the selective functionalization at the C4 and C6 positions:

PositionBondRelative ReactivityCommon Coupling Reactions
C6C-IMore ReactiveSuzuki-Miyaura, Sonogashira, Buchwald-Hartwig
C4C-ClLess ReactiveSuzuki-Miyaura, Sonogashira, Buchwald-Hartwig

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late stage of the synthesis. nih.govscispace.com This strategy is particularly valuable in drug discovery as it allows for the rapid generation of analogues of a lead compound without the need for de novo synthesis. scispace.com

For derivatives of this compound, LSF approaches could be employed to further modify the molecule after the initial construction of a complex scaffold. One prominent LSF technique is C-H activation . This involves the direct functionalization of a carbon-hydrogen bond, which are ubiquitous in organic molecules. While specific examples of C-H activation on this compound itself were not found in the search results, the principles of this methodology could be applied to its derivatives. For instance, a directing group could be installed on the quinazoline core to guide the regioselective functionalization of a specific C-H bond.

Another LSF approach is the post-synthetic modification of functional groups already introduced. For example, an aryl group introduced via Suzuki coupling could be further functionalized through electrophilic aromatic substitution. Similarly, an alkynyl group introduced via Sonogashira coupling could undergo various transformations, such as click chemistry reactions or further coupling reactions.

The application of LSF to derivatives of this compound would enable the exploration of a wider chemical space and the fine-tuning of the properties of the synthesized molecules for various applications.

Challenges and Future Directions in 4 Chloro 6 Iodo 2 Methylquinazoline Research

Development of Greener Synthetic Methods

The chemical industry is increasingly shifting towards more environmentally benign and sustainable practices. This trend is particularly relevant in the synthesis of complex molecules like 4-Chloro-6-iodo-2-methylquinazoline, where traditional methods often involve harsh reagents and generate significant waste. The development of "greener" synthetic routes is a critical challenge and a major area of future research.

Key aspects of developing greener synthetic methods for quinazoline (B50416) derivatives include:

Use of Eco-Friendly Solvents and Catalysts: Researchers are exploring the use of water, deep eutectic solvents (DES), and other environmentally friendly solvent systems to replace hazardous organic solvents. tandfonline.com For instance, the use of a choline (B1196258) chloride:urea deep eutectic solvent has been reported for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones. tandfonline.com Similarly, the development and use of recyclable nanocatalysts, such as magnetic modified graphene oxide supported with copper, offer a promising avenue for reducing catalyst waste and enabling solvent-free reaction conditions. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times with reduced energy consumption. tandfonline.comnih.gov This technique has been successfully applied to the synthesis of various quinazolinone derivatives and is a promising approach for the synthesis of this compound. tandfonline.combeilstein-journals.org

Atom Economy: Synthetic methods with high atom economy, where a maximal number of atoms from the starting materials are incorporated into the final product, are a cornerstone of green chemistry. Acceptorless dehydrogenative coupling (ADC) reactions catalyzed by earth-abundant metals like manganese represent a sustainable route with high atom economy, producing only hydrogen and water as byproducts. acs.org

The following table summarizes some of the green chemistry approaches being explored for the synthesis of quinazoline derivatives:

Green Chemistry ApproachDescriptionExample
Eco-Friendly Solvents Replacement of hazardous organic solvents with greener alternatives.Use of deep eutectic solvents (DES) like choline chloride:urea. tandfonline.com
Recyclable Catalysts Development of catalysts that can be easily separated and reused.Magnetic modified graphene oxide supported with copper nanocatalyst. nih.gov
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reactions and reduce energy consumption.Microwave-mediated N-arylation of 4-chloroquinazolines. nih.govbeilstein-journals.org
One-Pot Reactions Combining multiple reaction steps in a single vessel.Visible light-driven photocatalysis for three-component synthesis. mdpi.com
High Atom Economy Maximizing the incorporation of starting material atoms into the product.Manganese-catalyzed acceptorless dehydrogenative coupling. acs.org

Enhancing Regio- and Chemoselectivity

The quinazoline ring system possesses multiple reactive sites, making the control of regioselectivity and chemoselectivity a significant challenge in its functionalization. For a molecule like this compound, with distinct reactive positions at C2, C4, and C6, achieving selective modification is crucial for the synthesis of specific target molecules.

Future research in this area will focus on:

Selective C-H Functionalization: Direct functionalization of C-H bonds is a powerful strategy for introducing molecular complexity. mdpi.comnih.govnih.gov Developing catalytic systems that can selectively activate and functionalize specific C-H bonds on the quinazoline core, particularly in the presence of other reactive groups like the chloro and iodo substituents, is a key objective.

Orthogonal Protecting Group Strategies: The development and application of orthogonal protecting groups will be essential to selectively mask and de-mask different reactive sites on the this compound molecule. This will allow for sequential and controlled modifications at the desired positions.

Understanding Reaction Mechanisms: A deeper understanding of the mechanisms governing substitution reactions on the quinazoline ring is critical for predicting and controlling regioselectivity. mdpi.comnih.gov For instance, in nucleophilic aromatic substitution (SNAr) reactions of 2,4-dichloroquinazolines, substitution preferentially occurs at the 4-position. mdpi.comnih.gov Investigating the electronic and steric factors that influence this selectivity in the context of a 6-iodo-2-methyl substituted quinazoline will be vital.

Exploiting Tautomeric Equilibria: The azide–tetrazole tautomeric equilibrium has been utilized for the regioselective modification of the C2 position in quinazolines. nih.govbeilstein-journals.org Exploring similar tautomeric systems and their application to this compound could open up new avenues for selective functionalization.

The table below illustrates the challenge of regioselectivity in the functionalization of a disubstituted quinazoline:

Reactive PositionPotential ReactionsChallenges
C2-position C-H activation, Nucleophilic substitutionCompetition with other reactive sites, steric hindrance from the methyl group.
C4-position Nucleophilic aromatic substitution (SNAr) of the chloro groupControlling substitution at C4 versus potential reactions at the iodo-substituted C6. mdpi.comnih.gov
C6-position Cross-coupling reactions (e.g., Suzuki, Sonogashira) at the iodo groupEnsuring the stability of the chloro group at C4 under the reaction conditions.

Exploration of Novel Catalytic Systems

The discovery and development of novel catalytic systems are paramount to advancing the synthesis of complex molecules like this compound. Catalysis offers the potential for milder reaction conditions, improved yields, and enhanced selectivity.

Future research will likely focus on several key areas:

Earth-Abundant Metal Catalysis: There is a growing emphasis on replacing precious metal catalysts (e.g., palladium, rhodium) with more abundant and less toxic metals like manganese, iron, copper, and cobalt. acs.orgmdpi.comresearchgate.net These metals have shown promise in a variety of transformations relevant to quinazoline synthesis, including C-H activation and dehydrogenative coupling reactions. acs.orgmdpi.com

Photocatalysis: Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis. mdpi.com The use of photocatalysts, potentially in combination with other catalytic systems, could enable novel transformations and provide access to new chemical space for the modification of this compound under mild conditions. mdpi.com

Enzyme-Catalyzed Reactions: Biocatalysis offers unparalleled selectivity and operates under environmentally benign conditions. While the application of enzymes to the synthesis of highly functionalized quinazolines is still in its early stages, the potential for developing engineered enzymes for specific transformations on the this compound core is a significant long-term goal.

Nanocatalysis: The use of nanocatalysts offers advantages such as high surface area-to-volume ratio, leading to enhanced catalytic activity, and often, the ability to be easily recovered and recycled. nih.gov The development of novel nanocatalysts tailored for specific reactions on the quinazoline scaffold is a promising area of investigation. nih.gov

The following table highlights some novel catalytic systems and their potential applications in quinazoline synthesis:

Catalytic SystemDescriptionPotential Application for this compound
Manganese Catalysts Earth-abundant and low-toxicity metal catalysts.Acceptorless dehydrogenative coupling reactions for ring formation. acs.org
Copper Catalysts Versatile and relatively inexpensive transition metal catalysts.C-H amination and cascade annulation reactions. nih.gov
Visible-Light Photocatalysts Catalysts that are activated by visible light, enabling mild reaction conditions.One-pot multi-component synthesis of the quinazoline core. mdpi.com
Magnetic Nanocatalysts Catalysts supported on magnetic nanoparticles for easy separation and recycling.Three-component one-pot synthesis of quinazoline derivatives under solvent-free conditions. nih.gov

Computational Design for Synthetic Accessibility

In recent years, computational chemistry and machine learning have become increasingly powerful tools in the design and optimization of synthetic routes. These in silico methods can help to predict reaction outcomes, identify optimal reaction conditions, and even suggest novel synthetic pathways, thereby accelerating the research and development process.

For a target molecule like this compound, computational approaches can be applied in several ways:

Retrosynthetic Analysis: Computational tools can assist in devising efficient synthetic routes by working backward from the target molecule to readily available starting materials. These programs can suggest multiple potential disconnections and evaluate their feasibility based on known chemical reactions.

Reaction Prediction and Optimization: Machine learning models, trained on large datasets of chemical reactions, can predict the products of a given reaction and suggest optimal conditions (e.g., solvent, temperature, catalyst) to maximize yield and selectivity. beilstein-journals.orgchemrxiv.org This can significantly reduce the number of experiments required in the laboratory.

Predicting Reactivity and Selectivity: Quantum mechanical calculations can be used to model the electronic structure of this compound and its reaction intermediates. This can provide insights into the relative reactivity of different sites on the molecule and help to rationalize and predict regioselectivity in various reactions.

Virtual Screening of Catalysts: Computational methods can be used to screen large libraries of potential catalysts for a specific transformation, identifying promising candidates for experimental validation. This can accelerate the discovery of new and improved catalytic systems for the synthesis and functionalization of the quinazoline core.

The integration of computational design with experimental work holds immense promise for overcoming the challenges associated with the synthesis of this compound and for unlocking its full potential in various applications.

Q & A

Q. Q: What are the standard synthetic routes for 4-chloro-6-iodo-2-methylquinazoline, and how can reaction intermediates be characterized?

A: The compound is typically synthesized via cyclization of 2-amino-5-iodomethylbenzoate derivatives with acetic anhydride to form a benzoxazinone intermediate, followed by nucleophilic substitution with hydrazine hydrate to yield the quinazolinone core . Key intermediates (e.g., 6-iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one) are characterized using ¹H/¹³C NMR and HRMS (High-Resolution Mass Spectrometry) to confirm structural integrity. For example, HRMS data (e.g., m/z 568.0666 for related derivatives) can validate molecular formulas .

Purification Methods:

  • Recrystallization using ethanol/water mixtures.
  • Column chromatography (silica gel, eluent: ethyl acetate/hexane).
  • Monitor purity via HPLC (≥95% purity threshold) .

Advanced Synthesis: Optimizing Reaction Conditions

Q. Q: How can reaction conditions (e.g., catalysts, temperature) be optimized to improve yields of this compound?

A:

  • Catalyst Screening: Use nanocatalysts like bio-derived ZnO nanoparticles (ZnO-NPs) to enhance cyclization efficiency, as demonstrated in analogous quinazoline syntheses (yield improvement: ~15–20%) .
  • Temperature Control: Maintain 80–100°C during nucleophilic substitution to minimize side reactions (e.g., over-iodination) .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility of iodinated intermediates .

Q. Q: Which density-functional theory (DFT) methods are suitable for studying the electronic structure of this compound?

A: Hybrid functionals like B3LYP (Becke-3-Lee-Yang-Parr) are recommended, as they incorporate exact exchange terms for accurate thermochemical predictions (average error: ±2.4 kcal/mol in atomization energies) . For correlation energy, the Colle-Salvetti formula (adapted into density functionals) provides reliable results for molecular systems with heavy atoms like iodine .

Key Computational Parameters:

  • Basis set: 6-311++G(d,p) for light atoms, LANL2DZ for iodine.
  • Solvent effects: Include via PCM (Polarizable Continuum Model) .

Structural Characterization Challenges

Q. Q: How can conflicting crystallographic data (e.g., bond angles) for halogenated quinazolines be resolved?

A: Combine X-ray crystallography with DFT-optimized geometries to identify discrepancies. For example, iodine’s van der Waals radius may distort crystal packing, leading to variations in reported Cl–C–N angles (±3°). Cross-validate using solid-state NMR to probe local electronic environments .

Biological Activity and Structure-Activity Relationships (SAR)

Q. Q: What structural features of this compound influence its antimicrobial activity?

A:

  • Iodine Substituent: Enhances lipophilicity, improving membrane penetration (e.g., 6-iodo derivatives show 2–4× higher activity against S. aureus than non-iodinated analogs) .
  • Methyl Group at C2: Reduces metabolic degradation by sterically shielding the quinazoline core .

Advanced SAR Analysis:

  • Replace iodine with bromine to compare halogen effects on bioactivity.
  • Use molecular docking (e.g., AutoDock Vina) to predict binding to bacterial topoisomerases .

Stability and Storage Considerations

Q. Q: How should this compound be stored to prevent decomposition?

A:

  • Temperature: Store at –20°C in amber vials to avoid photodegradation.
  • Humidity Control: Use desiccants (silica gel) to prevent hydrolysis of the chloro substituent.
  • Long-Term Stability: Monitor via accelerated stability testing (40°C/75% RH for 6 months) .

Mechanistic Studies: Substitution Reactions

Q. Q: What mechanistic pathways explain nucleophilic substitution at the C4 position of quinazoline?

A: The chloro group at C4 undergoes SNAr (nucleophilic aromatic substitution) due to electron-withdrawing effects from the adjacent nitrogen and iodine. Kinetic studies show a second-order dependence on nucleophile concentration (e.g., hydrazine), suggesting a two-step mechanism:

Formation of a Meisenheimer complex.

Departure of chloride .

Cross-Disciplinary Applications

Q. Q: How can this compound be applied in material science?

A: Its π-conjugated system makes it a candidate for organic semiconductors . Studies show iodine enhances charge-transfer properties (e.g., conductivity: 10⁻⁴ S/cm in thin-film devices) .

Ethical and Safety Considerations

Q. Q: What safety protocols are critical when handling iodinated quinazolines?

A:

  • Toxicity Screening: Assess acute toxicity (e.g., LD₅₀ in rodents) prior to in vivo studies.
  • Waste Disposal: Treat halogenated waste with alkaline hydrolysis (NaOH/ethanol) to deactivate .

Advanced Data Contradiction Analysis

Q. Q: How should researchers address contradictions in reported biological activity data for halogenated quinazolines?

A:

  • Meta-Analysis: Compare datasets using Cohen’s d to quantify effect size variability.
  • Experimental Replication: Control variables like bacterial strain (e.g., E. coli ATCC 25922 vs. clinical isolates) .

Retrosynthesis Analysis

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4-Chloro-6-iodo-2-methylquinazoline
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Reactant of Route 2
4-Chloro-6-iodo-2-methylquinazoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.